Structural Differentiation via Minimal Skeletal Size for Fragment-Based Screening Libraries
2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol possesses a molecular weight of 178.23 g/mol and 13 heavy atoms, positioning it as a fragment-sized molecule suitable for fragment-based drug discovery (FBDD). This contrasts with the regioisomeric comparator 1-(((pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol (CAS 1602658-77-4, MW 192.26 g/mol, 14 heavy atoms), which incorporates an extra methylene spacer, increasing molecular weight by 7.9% and adding a rotatable bond. For fragment library design, lower molecular weight and fewer heavy atoms are generally preferred to maximize ligand efficiency and sampling of chemical space .
| Evidence Dimension | Molecular weight and heavy atom count for fragment library suitability |
|---|---|
| Target Compound Data | MW = 178.23 g/mol; 13 heavy atoms |
| Comparator Or Baseline | 1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol (CAS 1602658-77-4): MW = 192.26 g/mol; 14 heavy atoms |
| Quantified Difference | Target MW is 7.9% lower; one fewer heavy atom and one fewer rotatable bond. |
| Conditions | Fragment-based drug design guidelines (Rule of Three: MW ≤ 300, heavy atom count ≤ 18, rotatable bonds ≤ 3) |
Why This Matters
A lower molecular weight and reduced flexibility can improve ligand efficiency and hit rates in fragment screens, making the target compound a more attractive starting point for fragment-based campaigns compared to bulkier regioisomers.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8, 876-877. View Source
